1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Overview
Description
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a pyrrole-2,5-dione core with a phenyl group substituted at the 1-position, which is further functionalized with a 3-(2-methoxyphenyl)prop-2-enoyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition of nitrones to methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate . This reaction is carried out under regioselective conditions to afford the corresponding isoxazolidines with high yields (85–90%).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine derivatives.
Condensation Reactions: It can undergo condensation with sarcosine and other reagents to form complex polyheterocyclic compounds.
Common Reagents and Conditions
Nitrones: Used in cycloaddition reactions to form isoxazolidines.
Sarcosine and Ninhydrin: Used in condensation reactions to form spiro polyheterocyclic compounds.
Major Products
Isoxazolidines: Formed from cycloaddition reactions with nitrones.
Polyheterocyclic Compounds: Formed from condensation reactions with sarcosine and ninhydrin.
Scientific Research Applications
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in cycloaddition and condensation reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes and receptors in biological systems, exerting their effects through inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: A similar compound used in cycloaddition reactions to form isoxazolidines.
Methyl {4-[4′-(4-methoxyphenyl)-1′-methyl-11,11a-dihydro-5aH-spiro[benzo[b]phenazine-6,2′-pyrrolidin]-3′-ylcarbonyl]phenyl}carbamate: Formed from condensation reactions with sarcosine and ninhydrin.
Uniqueness
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the ability to form a wide range of biologically active derivatives through various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-25-18-5-3-2-4-15(18)8-11-17(22)14-6-9-16(10-7-14)21-19(23)12-13-20(21)24/h2-13H,1H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKSCAPVKSLLS-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.